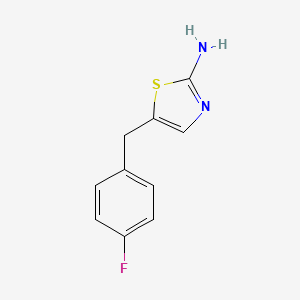

5-(4-Fluoro-benzyl)-thiazol-2-ylamine

Description

Historical Context and Significance of the Thiazole (B1198619) Heterocycle in Medicinal Chemistry

The journey of thiazole chemistry began with the pioneering work of chemists like Hofmann and Hantsch in the 19th century. lookchem.commdpi.com Its significance in medicinal chemistry was cemented with the discovery of the thiazole ring as a core component of thiamine (B1217682) (Vitamin B1), a vital coenzyme in metabolic pathways. nih.gov This discovery highlighted nature's use of the thiazole scaffold and inspired further investigation. The subsequent identification of the thiazole moiety within the structure of penicillins, one of the most important classes of antibiotics, further solidified its importance. google.com

Beyond natural products, the thiazole nucleus is a key feature in a wide range of synthetic drugs. nanobioletters.com For instance, Sulfathiazole was one of the early antimicrobial sulfa drugs, and the antiretroviral drug Ritonavir contains a thiazole ring, demonstrating the scaffold's versatility across different therapeutic areas. researchgate.netmatrixscientific.com This rich history underscores the enduring importance of the thiazole heterocycle as a foundational element in the development of new medicines. lookchem.com

Overview of Thiazole-Containing Pharmacophores and Their Biological Relevance

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. The thiazole ring is a versatile pharmacophore, and its derivatives are known to exhibit a vast spectrum of biological activities. nih.gov This is attributed to the unique electronic properties of the ring and its ability to participate in various non-covalent interactions, such as hydrogen bonding, and pi-pi stacking, with biological macromolecules. google.com

Thiazole-based compounds have been reported to possess a wide array of pharmacological effects, including:

Antimicrobial: Effective against various strains of bacteria and fungi. nih.govnih.gov

Anticancer: Showing activity against several cancer cell lines. google.comnih.gov

Anti-inflammatory: Acting as inhibitors of inflammatory pathways. nih.gov

Antiviral: Including activity against HIV. nih.gov

Antidiabetic: With some derivatives targeting enzymes involved in diabetes.

Central Nervous System (CNS) Activity: Demonstrating potential in treating neurological disorders.

The structural diversity of thiazole derivatives allows for fine-tuning of their biological activity. Modifications at different positions of the thiazole ring can lead to new compounds with enhanced potency and selectivity. google.com More than 18 FDA-approved drugs contain the thiazole scaffold, a testament to its biological and medicinal relevance. nih.gov

Research Rationale for Investigating Substituted Thiazol-2-ylamine Derivatives

The 2-aminothiazole (B372263) moiety is a particularly important subclass of thiazole derivatives and serves as a common starting point for the synthesis of new biologically active molecules. The amino group at the 2-position provides a convenient handle for further chemical modifications, allowing for the introduction of various substituents to explore structure-activity relationships (SAR).

The primary rationale for investigating substituted thiazol-2-ylamine derivatives is the quest for novel therapeutic agents to address unmet medical needs. This includes overcoming the challenge of drug resistance in infectious diseases and cancer, as well as developing treatments for a wide range of other conditions. matrixscientific.comnih.gov By synthesizing libraries of these compounds, researchers can screen for specific biological activities and identify new lead compounds for drug development.

The introduction of a fluorinated benzyl (B1604629) group at the 5-position, as seen in 5-(4-Fluoro-benzyl)-thiazol-2-ylamine, is a strategic choice in medicinal chemistry. The fluorine atom can alter the compound's physicochemical properties, such as lipophilicity and metabolic stability, which can in turn influence its pharmacokinetic profile and biological activity. The benzyl group provides a larger substituent that can interact with hydrophobic pockets in target proteins. The investigation of such specific derivatives is driven by the hypothesis that these structural modifications will lead to compounds with novel or improved therapeutic properties.

Physicochemical Properties and Research Status of this compound

While the broader class of thiazole derivatives is extensively studied, detailed research findings for the specific compound this compound are not widely available in peer-reviewed literature. Its primary presence is noted in the catalogs of chemical suppliers as a research chemical or building block for further synthesis.

The available data for this compound is primarily limited to its basic physicochemical properties.

| Property | Value |

|---|---|

| CAS Number | 315241-39-5 |

| Molecular Formula | C10H9FN2S |

| Molecular Weight | 208.26 g/mol |

| Melting Point | 135-136°C |

| Hazard Information | Irritant |

Data sourced from Matrix Scientific. nih.gov

Extensive searches of scientific databases and patent literature did not yield specific studies detailing the synthesis, characterization, or biological evaluation of this compound. Therefore, data tables concerning detailed research findings on its biological activity or specific synthetic protocols cannot be provided at this time. The compound's availability from commercial sources suggests its use as an intermediate in the synthesis of more complex molecules for various research and development purposes, including the creation of new libraries of compounds for screening.

Propriétés

IUPAC Name |

5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2S/c11-8-3-1-7(2-4-8)5-9-6-13-10(12)14-9/h1-4,6H,5H2,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIZWUMGELVDUQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=CN=C(S2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30953510 | |

| Record name | 5-[(4-Fluorophenyl)methyl]-1,3-thiazol-2(3H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30953510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

315241-39-5 | |

| Record name | 5-[(4-Fluorophenyl)methyl]-1,3-thiazol-2(3H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30953510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 4 Fluoro Benzyl Thiazol 2 Ylamine

Synthetic Routes to the Thiazole (B1198619) Core Structure

The formation of the 2-aminothiazole (B372263) ring is a cornerstone of heterocyclic chemistry, with several reliable methods developed over more than a century. These strategies typically involve the condensation of precursors that provide the requisite sulfur, nitrogen, and carbon atoms for the five-membered ring.

Cyclization Reactions Involving Thiourea (B124793) and Related Precursors

The most prominent and widely utilized method for synthesizing 2-aminothiazoles is the Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887. jocpr.commdpi.com This reaction involves the cyclocondensation of an α-haloketone with a thioamide. For the preparation of 2-aminothiazoles specifically, thiourea is the most common thioamide component. mdpi.comasianpubs.org

The mechanism of the Hantzsch synthesis begins with a nucleophilic attack by the sulfur atom of thiourea on the α-carbon of the haloketone, displacing the halide in an SN2 reaction. researchgate.net This forms an S-alkylated isothiouronium salt intermediate. Subsequent intramolecular cyclization occurs when one of the nitrogen atoms attacks the carbonyl carbon. The final step is a dehydration (loss of a water molecule) to yield the aromatic 2-aminothiazole ring. researchgate.net The aromaticity of the resulting thiazole ring provides a strong thermodynamic driving force for the reaction. researchgate.net

The versatility of the Hantzsch synthesis allows for the preparation of a wide array of substituted 2-aminothiazoles by simply varying the starting α-haloketone. asianpubs.orgbepls.com

Table 1: Overview of Hantzsch Thiazole Synthesis

| Reactant 1 | Reactant 2 | Key Intermediate | Product | Ref. |

|---|---|---|---|---|

| α-Haloketone | Thiourea | Isothiouronium salt | 2-Aminothiazole | jocpr.comasianpubs.org |

Strategies for 2-Aminothiazole Scaffold Formation

Beyond the classical Hantzsch reaction, other strategies have been developed to form the 2-aminothiazole scaffold. One common variation involves the in situ generation of the α-haloketone. For instance, a ketone can be treated with a halogenating agent like iodine or N-bromosuccinimide (NBS) in the same pot as thiourea. nih.govrsc.org This approach avoids the isolation of the often lachrymatory and unstable α-haloketone intermediates.

Another strategy involves the reaction of α,β-unsaturated carbonyl compounds with thiourea under specific conditions. bepls.com Furthermore, multicomponent reactions, where three or more reactants are combined in a single step to form the product, have gained traction. For example, a ketone, thiourea, and an oxidizing agent can be reacted together to yield the 2-aminothiazole derivative. mdpi.comsigmaaldrich.com These methods offer advantages in terms of operational simplicity and efficiency.

Introduction of the 4-Fluorobenzyl Moiety

The synthesis of the specific target compound, 5-(4-fluoro-benzyl)-thiazol-2-ylamine, requires the strategic introduction of the 4-fluorobenzyl group onto the thiazole ring at the C5 position.

Synthetic Approaches for Fluorobenzyl Substitution

The most direct method for incorporating the 4-fluorobenzyl group at the 5-position is through the Hantzsch synthesis, utilizing a specifically designed α-haloketone. The key precursor for this synthesis is 1-halo-3-(4-fluorophenyl)propan-2-one (where halo is typically chloro or bromo). bldpharm.comrsc.org

The synthesis of this precursor can be achieved from 4-fluorophenylacetic acid. The acid is converted to its corresponding acid chloride, which can then be reacted with diazomethane (B1218177) in an Arndt-Eistert homologation, followed by treatment with HCl or HBr to yield the α-haloketone. Alternatively, Friedel-Crafts acylation-based routes can be employed.

Once the precursor 1-halo-3-(4-fluorophenyl)propan-2-one is obtained, its reaction with thiourea in a suitable solvent like ethanol (B145695) proceeds via the standard Hantzsch mechanism to directly yield this compound. bldpharm.comrsc.org

An alternative, though more complex, route involves building the substituent onto a pre-formed thiazole ring. This could involve starting with a 5-halothiazole derivative, such as 2-amino-5-bromothiazole, and performing a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling) with an appropriate 4-fluorobenzyl organometallic reagent. However, the direct Hantzsch approach using the corresponding α-haloketone is generally more convergent and efficient. nih.gov

Regioselective Synthesis and Positional Isomer Control

The Hantzsch synthesis using an unsymmetrical α-haloketone like 1-chloro-3-(4-fluorophenyl)propan-2-one (B2864641) provides excellent regiochemical control for the synthesis of this compound. bldpharm.comorganic-chemistry.org The regioselectivity is dictated by the initial step of the reaction mechanism.

Thiourea's sulfur atom will preferentially attack the more reactive and less sterically hindered electrophilic carbon. In 1-chloro-3-(4-fluorophenyl)propan-2-one, there are two electrophilic carbons: the carbonyl carbon and the carbon bearing the chlorine atom (the α-carbon). The SN2 reaction occurs at the primary halide (–CH₂Cl), which is significantly more reactive towards nucleophilic substitution than the carbonyl carbon.

Following this initial bond formation between the sulfur and the CH₂ group, the subsequent intramolecular cyclization is constrained. The amino group must attack the adjacent ketone carbonyl, unequivocally placing the 4-fluorobenzyl group (originating from the R-CH₂- part of the ketone) at the C5 position of the resulting thiazole ring and leaving the C4 position unsubstituted. This inherent mechanistic pathway prevents the formation of the isomeric 4-(4-fluoro-benzyl)-thiazol-2-ylamine, ensuring high positional isomer control.

Table 2: Regioselectivity in the Synthesis of this compound

| α-Haloketone Precursor | Thiourea Attack Site | Cyclization Step | Product | Isomer Formed? | Ref. |

|---|

Advanced Synthetic Techniques and Green Chemistry Considerations

In recent years, the synthesis of thiazole derivatives has been a focus for the application of advanced and sustainable chemical methodologies. These techniques aim to improve reaction efficiency, reduce waste, and minimize the use of hazardous materials. organic-chemistry.orgbiosynth.com

Microwave-Assisted Synthesis: The Hantzsch thiazole synthesis is particularly amenable to microwave irradiation. Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purity compared to conventional heating methods. sigmaaldrich.comresearchgate.net The reaction of an α-haloketone with thiourea under microwave conditions, often in a solvent like ethanol or even under solvent-free conditions, is a highly efficient route to 2-aminothiazoles. researchgate.net

Solvent-Free Reactions: Performing reactions without a solvent ("neat" conditions) is a key principle of green chemistry. The Hantzsch synthesis can be conducted under solvent-free conditions by simply heating the mixture of the α-haloketone and thiourea. biosynth.com This approach simplifies workup procedures, eliminates toxic solvent waste, and can lead to very rapid reactions. biosynth.com

Green Catalysts and Solvents: Research has explored replacing traditional solvents and catalysts with more environmentally benign alternatives. Reactions have been successfully carried out in water or using recyclable catalysts like silica-supported tungstosilicic acid. mdpi.combepls.com These methods reduce the environmental impact of the synthesis while often maintaining high yields.

Solid-Phase Synthesis: For the generation of libraries of related compounds for drug discovery, solid-phase synthesis offers significant advantages. In this technique, one of the reactants is attached to a polymer resin. Subsequent reaction steps are carried out, and excess reagents and byproducts are easily washed away. While less common for the synthesis of a single target, solid-phase methodologies for constructing substituted thiazoles have been developed, allowing for high-throughput synthesis.

These advanced techniques offer powerful tools for the efficient, rapid, and environmentally conscious synthesis of this compound and its derivatives.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the synthesis of heterocyclic compounds like thiazoles. petsd.org The application of microwave irradiation to the Hantzsch synthesis of 2-aminothiazoles offers significant advantages over conventional heating methods, such as dramatically reduced reaction times, improved yields, and often cleaner reaction profiles. jusst.orgresearchgate.net

In a typical microwave-assisted synthesis of a 2-aminothiazole, a mixture of the α-haloketone and thiourea in a suitable solvent is subjected to microwave irradiation. researchgate.net For the synthesis of this compound, this would involve reacting 1-halo-3-(4-fluorophenyl)propan-2-one with thiourea in a solvent like ethanol. The reaction mixture is irradiated at a specific power and for a short duration, often ranging from a few minutes to less than an hour, to afford the desired product. jusst.org The efficiency of this method is attributed to the rapid and uniform heating of the reaction mixture by microwaves, which leads to a significant increase in the rate of the cyclocondensation reaction.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 2-Aminothiazoles

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Several hours | Minutes |

| Energy Consumption | High | Low |

| Yield | Moderate to Good | Often higher |

| Side Reactions | More prevalent | Minimized |

This table provides a generalized comparison based on literature for the synthesis of various 2-aminothiazole derivatives.

Catalyst-Mediated Reactions

While the Hantzsch thiazole synthesis can proceed without a catalyst, the use of certain catalysts can enhance the reaction rate and improve the yield of the desired 2-aminothiazole. Various catalysts, including both acidic and basic catalysts, as well as heterogeneous catalysts, have been employed in the synthesis of thiazole derivatives.

For instance, the use of a reusable catalyst like silica-supported tungstosilisic acid has been reported for the one-pot, multi-component synthesis of Hantzsch thiazole derivatives. nih.gov In such a reaction, the catalyst facilitates the condensation of the α-haloketone, thiourea, and, in some variations, an aldehyde. The heterogeneous nature of the catalyst allows for easy separation from the reaction mixture by simple filtration, enabling its reuse in subsequent reactions. nih.gov

In the context of synthesizing this compound, a catalyst could be employed to facilitate the cyclization of 1-halo-3-(4-fluorophenyl)propan-2-one with thiourea. The choice of catalyst would depend on the specific reaction conditions and the desired outcome. The use of a catalyst can be particularly beneficial in one-pot synthetic strategies where multiple reaction steps are combined.

One-Pot Synthetic Strategies

A common one-pot strategy for synthesizing 2-aminothiazoles involves the in situ generation of the α-haloketone followed by its reaction with thiourea. For example, a ketone can be halogenated using a suitable halogenating agent, and the resulting α-haloketone is then directly treated with thiourea in the same reaction vessel to yield the thiazole. rsc.org

In the case of this compound, a potential one-pot synthesis could start from a suitable precursor to 1-halo-3-(4-fluorophenyl)propan-2-one. For instance, a multi-component reaction involving an appropriate ketone, a halogen source, and thiourea could be envisioned. asianpubs.org Such a process, particularly when combined with microwave assistance, can provide a rapid and efficient route to the target molecule. rsc.org The choice of solvent and catalyst is crucial for the success of these one-pot reactions, ensuring that all steps proceed smoothly and with high selectivity.

Table 2: Key Reagents in the Synthesis of this compound

| Compound Name | Role in Synthesis |

| 1-Bromo-3-(4-fluorophenyl)propan-2-one | α-haloketone precursor |

| 1-Chloro-3-(4-fluorophenyl)acetone | α-haloketone precursor |

| Thiourea | Source of the 2-amino-thiazole core |

| Ethanol | Common reaction solvent |

| Silica-supported tungstosilisic acid | Potential heterogeneous catalyst |

Structure Activity Relationship Sar Studies of Thiazol 2 Ylamine Derivatives

Influence of Substituents on the Thiazole (B1198619) Ring on Biological Activitynih.govglobalresearchonline.net

The biological profile of thiazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. globalresearchonline.netresearchgate.net Modifications at the C2, C4, and C5 positions can significantly modulate the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, thereby influencing its interaction with biological targets. nih.gov

The substituent at the 5-position of the thiazole ring plays a critical role in determining biological efficacy. SAR studies have shown that the size and nature of the group at this position can significantly impact activity. For instance, in a series of RORγt inverse agonists, increasing the size of the substituent at the C5-position generally improved potency. researchgate.net The activity was observed to increase in the order of H < Me < Et < i-Pr < CH2Ph < OPh. researchgate.net

The presence of a benzyl (B1604629) group at the 5-position, as seen in the core structure of 5-(4-Fluoro-benzyl)-thiazol-2-ylamine, is often beneficial for activity. researchgate.net The fluorobenzyl moiety, specifically, can enhance interactions with target proteins through various mechanisms. The fluorine atom can increase binding affinity by forming hydrogen bonds or other electrostatic interactions with the receptor's active site. nih.gov Furthermore, fluorination can alter the metabolic stability and lipophilicity of the compound, which are key pharmacokinetic properties. In some series, the presence of a fluorine substitution on a phenyl ring attached to the thiazole core was found to be crucial for high activity. nih.gov

| C5-Substituent | Observed Effect on Activity | Reference Compound Class | Source |

|---|---|---|---|

| Hydrogen (H) | Lower potency | RORγt inverse agonists | researchgate.net |

| Methyl (Me) | Moderate potency | RORγt inverse agonists | researchgate.net |

| Ethyl (Et) | Increased potency over Methyl | RORγt inverse agonists | researchgate.net |

| Benzyl (CH₂Ph) | High potency | RORγt inverse agonists, Anticancer agents | researchgate.netresearchgate.net |

| Phenyl ring | Essential for anti-CA-III activity | Carbonic anhydrase (CA)-III inhibitors | nih.gov |

The 2-amino group is a key functional handle for modifying the properties of thiazole derivatives. Its primary amine nature allows for a wide range of chemical transformations, including acylation, alkylation, and the formation of Schiff bases. researchgate.net SAR studies consistently demonstrate that functionalization of this amino group significantly influences the biological activity. nih.gov

For example, acylation of the 2-amino group to form amides can lead to a substantial increase in potency. In the development of adenosine (B11128) A3 receptor antagonists, N-acetyl or propionyl substitutions on the 2-aminothiazole (B372263) template resulted in a great increase in binding affinity and selectivity. nih.gov Similarly, the synthesis of N-(5-(4-fluorobenzyl)thiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide, a derivative of the title compound, resulted in a molecule with potent anticancer activity, highlighting the importance of the amide linkage. researchgate.net The introduction of piperazine (B1678402) moieties via an acetamide (B32628) linker at the 2-amino position has also been shown to increase antitumor activity. nih.gov The nature of the substituent on the amide can fine-tune the activity; for instance, aromatic substitutions often improve antitumor activity more than aliphatic ones. nih.gov The presence of a free amino group at the 2-position has also been identified as an essential requirement for certain biological activities, such as for carbonic anhydrase-III inhibitors. nih.gov

| Functionalization | Example Derivative Class | Observed Effect | Source |

|---|---|---|---|

| Unsubstituted (-NH₂) | Carbonic anhydrase-III inhibitors | Essential for activity | nih.gov |

| N-Acetylation | Adenosine A3 receptor antagonists | Increased binding affinity and selectivity | nih.gov |

| Benzamide formation | Anticancer agents | Enhanced anti-leukemic potency | researchgate.net |

| Piperazinyl-acetamide linkage | VEGFR-2 inhibitors | Potent inhibition of VEGFR-2 | nih.gov |

| Secondary amine formation | Antimicrobial agents | Significant impact on antimicrobial activity | nih.gov |

Conformational Analysis and Bioactive Conformations in SARwjrr.org

Strategies such as scaffold hopping and conformational restriction have been employed to discover potent RORγt inverse agonists based on the thiazole scaffold. researchgate.net This indicates that locking the molecule into a specific, favorable conformation can enhance its biological activity. The flexibility of the benzyl group at the C5 position in this compound allows it to adopt various spatial orientations. Identifying the preferred conformation within the target's binding pocket is a key aspect of SAR analysis and can guide the design of more rigid, and potentially more potent, analogs.

Computational Approaches in SAR Analysis

Computational chemistry provides powerful tools to investigate SAR at a molecular level, offering insights that can accelerate the drug discovery process. Methods like molecular docking and quantitative structure-activity relationship (QSAR) modeling are frequently applied to series of thiazole derivatives.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijpsdronline.com It is widely used to understand how ligands like this compound derivatives interact with the active site of a target protein. researchgate.netnih.gov

Docking studies on various thiazole derivatives have revealed key interactions that contribute to their biological activity. For example, docking of antimicrobial thiazoles into the active site of DNA gyrase showed that the thiazole ring and its substituents form crucial hydrogen bonds and hydrophobic interactions with amino acid residues. nih.gov Studies on other thiazole derivatives have shown that the 2-amino group can act as a hydrogen bond donor, while the nitrogen atom at position 3 of the thiazole ring can act as a hydrogen bond acceptor. nih.gov The benzyl moiety at C5 can engage in hydrophobic or π-π stacking interactions within the binding pocket. nih.gov For instance, in a study of adenosine A3 receptor antagonists, the phenyl ring of a thiazole derivative was surrounded by hydrophobic amino acids, contributing to binding affinity. nih.gov These computational predictions provide a rational basis for designing new derivatives with improved binding characteristics.

| Molecular Moiety | Type of Interaction | Interacting Residues (Examples) | Target Class (Examples) | Source |

|---|---|---|---|---|

| 2-Amino Group | Hydrogen Bonding (Donor) | Aspartic Acid | DNA Gyrase | nih.gov |

| Thiazole Ring Nitrogen (N3) | Hydrogen Bonding (Acceptor) | Serine | Adenosine A3 Receptor | nih.gov |

| Thiazole Ring Sulfur (S1) | Hydrophobic/van der Waals | - | - | |

| C5-Benzyl/Phenyl Group | Hydrophobic, π-π Stacking | Isoleucine, Phenylalanine, Tryptophan | Adenosine A3 Receptor | nih.gov |

QSAR modeling is a statistical approach that attempts to correlate the chemical structure of compounds with their biological activity using mathematical equations. These models are built using molecular descriptors, which are numerical values that quantify various aspects of a molecule's physicochemical properties (e.g., lipophilicity, electronic properties, size, and shape). laccei.org

For thiazole derivatives, 2D and 3D-QSAR models have been successfully developed to predict activities such as antimicrobial and anti-inflammatory effects. laccei.orgresearchgate.net A 2D-QSAR study on thiazole derivatives as 5-lipoxygenase inhibitors identified descriptors related to atomic charges, polarizability, and topology as being important for activity. laccei.org Another study on aryl thiazole derivatives with antimicrobial activity found that electrostatic effects were dominant in determining binding affinities. researchgate.net These models not only predict the activity of new, unsynthesized compounds but also provide valuable insights into the structural features that are most important for the desired biological effect, thereby guiding rational drug design. laccei.org

Mechanistic Investigations of Biological Activities of 5 4 Fluoro Benzyl Thiazol 2 Ylamine

Proposed Mechanisms of Action (General Thiazole (B1198619) Derivatives)

Thiazole and its derivatives are recognized as a "privileged scaffold" in medicinal chemistry due to their presence in numerous FDA-approved drugs and their ability to interact with a wide array of biological targets. nih.gov Their versatile pharmacological profile stems from several proposed mechanisms of action, including enzyme inhibition, receptor binding, and the modulation of key cellular pathways.

The thiazole nucleus serves as a core component in many potent enzyme inhibitors. Thiazole derivatives have been shown to inhibit a variety of enzymes crucial for physiological and pathological processes.

Cholinesterases: Certain 2-aminothiazole (B372263) derivatives have demonstrated significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for neurotransmission. nih.gov For instance, 2-amino-4-(4-bromophenyl)thiazole (B182969) was found to be a potent inhibitor of both AChE and BChE. nih.gov Similarly, some 5-benzyl-1,3,4-thiadiazole derivatives, which share structural similarities, also show moderate acetylcholinesterase-inhibition activity. researchgate.net

Carbonic Anhydrases (CAs): 2-aminothiazole compounds have been investigated as inhibitors of human carbonic anhydrase isoenzymes I and II (hCA I and hCA II). The compound 2-amino-4-(4-chlorophenyl)thiazole, for example, exhibited highly potent inhibition against hCA I. nih.gov

Cyclooxygenases (COX): The anti-inflammatory properties of some thiazole derivatives are attributed to their ability to inhibit COX-1 and COX-2 enzymes. nih.gov Certain 5-benzylideno-2-adamantylthiazolo[3,2-b] nih.govdrugbank.comnih.govtriazol-6(5H)ones have shown significant inhibitory activity against both COX isoforms, with the presence and position of hydroxyl groups on the benzylidene moiety influencing potency and selectivity. nih.gov

Lipoxygenase (LOX): In addition to COX inhibition, some thiazole derivatives have been evaluated for their ability to inhibit the lipoxygenase enzyme, another key player in the inflammatory cascade, although the observed activity is often modest. nih.gov

| Thiazole Derivative Class | Target Enzyme(s) | Observed Effect | Reference(s) |

| 2-Aminothiazoles | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Potent inhibition, with Ki values in the micromolar range. | nih.gov |

| 2-Aminothiazoles | Carbonic Anhydrases (hCA I, hCA II) | Strong inhibition, particularly against hCA I (Ki = 0.008 µM for one derivative). | nih.gov |

| Thiazolo[3,2-b]1,2,4-triazoles | Cyclooxygenase (COX-1, COX-2) | Inhibition percentages up to 93%, with some compounds exceeding the activity of naproxen. | nih.gov |

| 5-Benzyl-1,3,4-thiadiazoles | Acetylcholinesterase (AChE) | Moderate inhibition with IC50 values in the micromolar range (e.g., 33.16 µM). | researchgate.net |

Thiazole derivatives have been developed as selective ligands for various receptors, indicating their potential to modulate receptor-mediated signaling pathways. The primary mechanism involves the specific binding of the thiazole compound to the receptor's active site, acting as either an antagonist or agonist.

One notable example is the development of thiazole and thiadiazole derivatives as potent and selective antagonists for the human adenosine (B11128) A3 receptor. nih.gov Structure-activity relationship (SAR) studies revealed that substitutions on the phenyl ring and the amino group of the thiazole template significantly enhance binding affinity and selectivity. For instance, an N-acetylated 3-(4-methoxyphenyl)- nih.govdrugbank.comnih.govthiadiazol-5-ylamine derivative was identified as a selective antagonist for human A3 receptors with a subnanomolar affinity (Ki value of 0.79 nM). nih.gov Molecular modeling suggests that these compounds interact with key amino acid residues in the receptor's binding site through hydrogen bonding and hydrophobic interactions. nih.gov

Beyond direct enzyme or receptor targeting, thiazole derivatives can exert their biological effects by modulating complex intracellular signaling pathways. A significant mechanism in this context is the induction of apoptosis (programmed cell death), a key target for anticancer therapies.

For example, a series of 2-substituted benzylamino-4-amino-5-aroylthiazoles were found to induce apoptosis in U-937 cancer cells in a time- and concentration-dependent manner. nih.gov While these compounds were initially designed as potential inhibitors of tubulin and cyclin-dependent kinases (CDKs), further investigation revealed they did not significantly affect these targets, suggesting they act through alternative cellular pathways to trigger apoptosis. nih.gov

In another study, the derivative N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide was shown to have a cytotoxic effect on murine lymphoma cells by altering the activity of the antioxidant system. lnu.edu.ua The compound activated superoxide (B77818) dismutase while decreasing the activity of catalase and glutathione (B108866) peroxidase, leading to the accumulation of hydrogen peroxide (H₂O₂) and inducing oxidative stress-mediated cell death. lnu.edu.ua Electron microscopy confirmed that this compound induced both apoptotic and necrotic changes in the lymphoma cells, including nuclear deformation, plasma membrane destruction, and changes in mitochondrial shape. lnu.edu.ua

Investigation of Specific Biological Targets

Building on the general mechanisms, research has focused on the specific antimicrobial and anticancer potential of thiazole derivatives, including those structurally related to 5-(4-Fluoro-benzyl)-thiazol-2-ylamine.

The thiazole ring is a key component of many compounds with significant antimicrobial properties. The emergence of drug-resistant microbial strains has fueled research into novel thiazole derivatives as potential new antibiotics and antifungals.

The proposed antimicrobial mechanisms for thiazole derivatives are varied. Some compounds are thought to inhibit essential microbial enzymes. For example, docking studies of certain benzothiazolylthiazolidin-4-one derivatives predict that their antibacterial activity may stem from the inhibition of muramoyltetrapeptide carboxypeptidase or LD-carboxypeptidase, enzymes involved in bacterial cell wall synthesis. nih.gov

A study on 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones demonstrated broad-spectrum antibacterial activity. nih.gov Several derivatives were more potent than the standard drugs ampicillin (B1664943) and streptomycin (B1217042) against a panel of bacteria. Another study synthesized a series of 5-R-benzyl-2-(arylidenehydrazono)thiazolidin-4-ones and found that specific derivatives were active against Staphylococcus aureus and the fungus Cryptococcus neoformans. researchgate.net Molecular docking studies of similar 5-(4-substituted-benzyl)-2-(furan/thiophen-2-ylmethylene hydrazono)thiazolidin-4-ones against GlcN-6-P synthase, an enzyme essential for fungal cell wall integrity, suggest a potential mechanism for their antifungal action. researchgate.net

| Thiazole Derivative Class | Target Organism(s) | Activity/Potency | Reference(s) |

| 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones | E. coli, B. cereus, MRSA, P. aeruginosa | MIC values ranging from 26.3 to 378.5 µM; some compounds more potent than ampicillin. | nih.gov |

| 5-R-benzyl-2-(arylidenehydrazono)thiazolidin-4-ones | Staphylococcus aureus, Cryptococcus neoformans | Selective activity observed against specific strains. | researchgate.net |

| Benzothiazolylthiazolidin-4-ones | S. aureus, MRSA, L. monocytogenes, E. coli | MIC values as low as 0.06 mg/mL against resistant P. aeruginosa. | nih.gov |

The anticancer properties of thiazole derivatives are well-documented, with several mechanisms contributing to their cytotoxic and antiproliferative effects against cancer cells.

Compounds structurally related to this compound have shown notable anticancer activity. A series of N-(5-R-benzyl-1,3-thiazol-2-yl)-2,5-dimethyl-3-furamides were evaluated against 60 human cancer cell lines. researchgate.net Derivatives with specific substitutions on the benzyl (B1604629) ring, such as 4-chloro (7d), 4-bromo (7e), and 3,4-dichloro (7g), exhibited high activity across various cancer types, including leukemia, melanoma, and cancers of the lung, colon, ovary, and breast. researchgate.net

The primary anticancer mechanisms involve inducing cell cycle arrest and apoptosis. As mentioned previously, 2-arylalkylamino-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)-thiazole derivatives induce apoptosis in cancer cells. nih.gov In this series, the p-chlorobenzylamino derivative showed significant antiproliferative activity against U-937 and SK-MEL-1 cancer cell lines, with IC₅₀ values in the low micromolar range. nih.gov Similarly, new 5-aryl-1,3,4-thiadiazole derivatives featuring a benzyl piperidine (B6355638) moiety induced cell cycle arrest at the S and G2/M phases and promoted apoptosis, as indicated by an increased Bax/Bcl-2 ratio and elevated caspase 9 levels. mdpi.com The cytotoxic effect of N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide on lymphoma cells is linked to the modulation of antioxidant enzymes and the induction of oxidative stress. lnu.edu.ua

| Thiazole Derivative | Cancer Cell Line(s) | IC50 / Effect | Proposed Mechanism | Reference(s) |

| N-(5-(4-chlorobenzyl)-1,3-thiazol-2-yl)-2,5-dimethyl-3-furamide | NCI-60 Panel | High growth inhibition at 10 µM | Not specified | researchgate.net |

| 2-(p-chlorobenzylamino)-4-amino-5-(3',4',5'-trimethoxybenzoyl)-thiazole | U-937, SK-MEL-1 | 5.7 - 12.2 µM | Induction of apoptosis | nih.gov |

| N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide | Murine Lymphoma | Cytotoxic at 10 and 50 µM | Modulation of antioxidant enzymes, induction of oxidative stress | lnu.edu.ua |

| 5-(4-chlorophenyl)-1,3,4-thiadiazole with benzyl piperidine | MCF-7, HepG2 | High activity | Cell cycle arrest (G2/M), induction of apoptosis (increased Bax/Bcl-2) | mdpi.com |

Anti-inflammatory and Analgesic Properties

The therapeutic potential of 2-aminothiazole derivatives as anti-inflammatory and analgesic agents has been a subject of considerable research. While direct mechanistic studies on this compound are not extensively detailed in publicly available literature, the broader class of 2-aminothiazole compounds is known to exert its effects through various pathways. A key mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins, key mediators of inflammation and pain. nih.gov Some benzothiazole (B30560) derivatives have demonstrated significant inhibition of carrageenan-induced rat paw edema, a common model for acute inflammation. nih.gov

Analgesic effects of related compounds have been observed in various nociceptive models. For instance, certain benzothiazole-benzamide derivatives have shown highly potent analgesic activity, comparable to standard drugs like diclofenac. biomedpharmajournal.org The mechanism for this is often linked to the inhibition of inflammatory mediators that sensitize peripheral nociceptors.

Although specific data for this compound is limited, a study on novel substituted 2-amino thiazole analogues identified compounds with potent inhibitory effects on 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory cascade. researchgate.net This suggests that derivatives of 2-aminothiazole may have multiple mechanisms of anti-inflammatory action. Further research is necessary to elucidate the precise molecular targets and pathways modulated by this compound.

Table 1: Anti-inflammatory and Analgesic Activity of Related Thiazole Derivatives

| Compound Class | Model/Target | Observed Effect | Reference |

| Benzothiazole-benzamides | Acetic acid-induced writhing (analgesic) | Significant reduction in writhing | biomedpharmajournal.org |

| Benzothiazole derivatives | Carrageenan-induced rat paw edema (anti-inflammatory) | Inhibition of edema formation | nih.gov |

| Substituted 2-amino thiazoles | 5-Lipoxygenase (5-LOX) inhibition | Potent enzymatic inhibition | researchgate.net |

| Thiazolo[3,2-b]-1,2,4-triazol-5-ols | Acetic acid-induced writhing (analgesic) | Dose-dependent analgesic activity | nih.gov |

This table presents findings on related compound classes to infer the potential properties of this compound, for which direct data is not available.

Other Pharmacological Activities (e.g., Antidiabetic, Antiviral, Antitubercular)

The 2-aminothiazole scaffold is a versatile pharmacophore that has been incorporated into compounds with a wide array of other pharmacological activities.

Antidiabetic Activity: Thiazolidinediones are a well-known class of antidiabetic drugs, and research has extended to other thiazole-containing compounds. nih.govnih.gov Studies on various thiazole derivatives have shown potential hypoglycemic effects. For example, a series of 5-[4-(pyridylalkoxy)benzyl]-2,4-thiazolidinediones demonstrated significant hypoglycemic and hypolipidemic activities in diabetic mice. nih.gov While direct studies on this compound are not available, the structural similarities to other active compounds suggest this as a potential area for investigation.

Antiviral Activity: Thiazole derivatives have been reported to inhibit a wide range of viruses. nih.govmdpi.com A review of patent literature highlights their activity against influenza viruses, coronaviruses, hepatitis B and C, and human immunodeficiency viruses (HIV). mdpi.com One study on novel aminothiazole derivatives identified a compound with a 4-trifluoromethylphenyl substituent that exhibited significant antiviral activity against the influenza A virus strain PR8. mdpi.com This indicates that substitutions on the phenyl ring of benzyl-thiazole structures can be crucial for antiviral effects.

Antitubercular Activity: The 2-aminothiazole core is a promising scaffold for the development of new antitubercular agents. nih.govbohrium.comnih.gov Extensive structure-activity relationship (SAR) studies have been conducted on this class of compounds against Mycobacterium tuberculosis. bohrium.comnih.gov Research has shown that while the C-4 position of the thiazole ring is sensitive to modifications, the C-2 position can accommodate a range of lipophilic substitutions, leading to potent activity with sub-micromolar minimum inhibitory concentrations (MICs). nih.govbohrium.comnih.gov For instance, N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine emerged as a highly promising analogue with a MIC of 0.024 µM. bohrium.comnih.gov Although specific antitubercular data for this compound is not detailed, the known activity of this compound class makes it a molecule of interest in this therapeutic area.

Table 2: Other Pharmacological Activities of Related Thiazole Derivatives

| Activity | Compound Class/Derivative | Target/Model | Key Finding | Reference |

| Antidiabetic | 5-[4-(pyridylalkoxy)benzyl]-2,4-thiazolidinediones | Genetically obese and diabetic mice | Potent hypoglycemic and hypolipidemic activities | nih.gov |

| Antiviral | 3-{(4-acetamidophenyl)[4-(4-trifluoromethylphenyl)-1,3-thiazol-2-yl]amino}propanoic acid | Influenza A/Puerto Rico/8/34 H1N1 strain | Significant antiviral activity | mdpi.com |

| Antitubercular | N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine | Mycobacterium tuberculosis H37Rv | MIC of 0.024 µM | bohrium.comnih.gov |

| Antitubercular | 2-Aminothiazole derivatives | Mycobacterium tuberculosis | Good activity with sub-micromolar MICs being achieved | nih.gov |

This table summarizes findings on related compounds to indicate the potential for other pharmacological activities of this compound, for which direct experimental data is limited.

Derivatization and Analog Design for Enhanced Bioactivity

Synthesis of Novel Hybrid Thiazole (B1198619) Structures

Molecular hybridization, a strategy that combines two or more pharmacophores into a single molecule, is a prominent approach to developing derivatives with potentially synergistic or enhanced biological activities. researchgate.netacs.org The 2-aminothiazole (B372263) nucleus of 5-(4-fluoro-benzyl)-thiazol-2-ylamine is an ideal platform for such modifications, allowing for the synthesis of diverse and complex hybrid molecules.

A common synthetic route for creating thiazole derivatives is the Hantzsch thiazole synthesis, which typically involves the condensation of an α-haloketone with a thiourea (B124793) or thioamide. acs.orgderpharmachemica.com This method and its variations allow for the introduction of various substituents onto the thiazole core. Researchers have successfully synthesized novel hybrid structures by linking the thiazole ring to other biologically active heterocyclic systems, such as benzimidazole (B57391) and pyrazoline. acs.orgnih.gov

For instance, the synthesis of thiazole-benzimidazole hybrids often involves a multi-step process. This can begin with the preparation of a substituted thiazole precursor, which is then reacted with variously substituted benzene-1,2-diamines through an acid-catalyzed condensation-cyclization reaction to form the final hybrid compound. arkat-usa.org Such hybrids merge the established biological significance of the benzimidazole nucleus—a structure found in nature as N-ribosyldimethylbenzimidazole, a key component of vitamin B12—with the versatile thiazole moiety. arkat-usa.org Similarly, thiazolyl-pyrazoline conjugates are synthesized by coalescing the two pharmacophores into a unified scaffold, creating a versatile foundation for new therapeutic agents. acs.org

These hybridization strategies significantly expand the chemical space around the parent compound, offering new avenues for modulating bioactivity.

Table 1: Examples of Synthesized Hybrid Thiazole Structures

| Hybrid Structure Type | Key Pharmacophores | General Synthetic Approach | Reference |

|---|---|---|---|

| Thiazole-Benzimidazole | Thiazole, Benzimidazole | Acid-catalyzed condensation-cyclization of a thiazole carboxylate with a substituted benzene-1,2-diamine. | nih.govarkat-usa.org |

| Thiazolyl-Pyrazoline | Thiazole, Pyrazoline | Cyclocondensation of a thiazole-containing chalcone (B49325) with a hydrazine (B178648) derivative. | acs.org |

| Imidazo[2,1-b]thiazole | Thiazole, Imidazole | Heterocyclization of a 2-aminothiazole with an α-haloketone. | nih.gov |

| Thiazole-Triazine | Thiazole, Triazine | Multi-component reactions involving substituted thiazole precursors. | rsc.org |

Strategic Modifications to the 4-Fluorobenzyl Moiety

The 4-fluorobenzyl group at the 5-position of the thiazole ring is not merely a structural component but a strategic element that significantly influences the molecule's properties. The fluorine atom, in particular, plays a critical role in medicinal chemistry. nih.gov Its presence at the para-position of the phenyl ring is a common tactic to block metabolic oxidation at that site, a frequent pathway for drug inactivation. This can enhance the metabolic stability and prolong the in vivo half-life of the compound. cambridgemedchemconsulting.com

Structure-activity relationship (SAR) studies on related heterocyclic compounds have frequently demonstrated the benefits of a 4-fluorophenyl substituent. For example, in certain series of antimicrobial thiazole derivatives, the 4-fluorophenyl analog exhibited greater potency compared to the unsubstituted phenyl compound. nih.govmdpi.com Similarly, the presence of a 4-fluorophenyl group on other thiazole derivatives has been shown to enhance glycation inhibition, suggesting a positive role in modulating interactions with biological targets. nih.gov

Given these advantages, a primary strategy in analog design is often the retention of the 4-fluorobenzyl moiety while modifying other parts of the molecule, such as the 2-amino group. For instance, a derivative named N-(5-(4-fluorobenzyl)thiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide, which keeps the core moiety intact, was found to be highly cytotoxic to several cancer cell lines at nanomolar concentrations. researchgate.net This highlights that the 4-fluorobenzyl group provides a solid foundation for activity, upon which further enhancements can be built through derivatization at other positions.

Exploration of Isosteric Replacements

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties to retain or enhance biological activity, is a cornerstone of rational drug design. cambridgemedchemconsulting.comresearchgate.net This strategy can be applied to the this compound scaffold to modulate its properties by replacing the phenyl ring, the thiazole ring, or specific atoms.

Phenyl Ring Replacements: The 4-fluorophenyl ring can be replaced by a variety of 5- and 6-membered aromatic heterocycles. These replacements can alter the molecule's electronics, polarity, solubility, and potential for hydrogen bonding, while aiming to preserve essential steric interactions with the target. cambridgemedchemconsulting.com Common bioisosteres for a phenyl ring include pyridine, pyrimidine, thiophene, and pyrazole (B372694). cambridgemedchemconsulting.com Replacing the phenyl ring with a cyclohexyl moiety is another possibility, which can be effective if the ring's primary role is to occupy a hydrophobic pocket without engaging in π-stacking interactions. sci-hub.se

Thiazole Ring Replacements: The thiazole ring itself can be substituted with other five-membered heterocycles to fine-tune the compound's activity profile. For example, pyrazole has a similar size and shape to thiazole and has been successfully used as a bioisostere. researchgate.net Other potential replacements include 1,2,4-oxadiazoles, which have been investigated as bioisosteres for thiazoles and esters, offering stability against enzymatic degradation by esterases. researchgate.net The 1,2,3-triazole ring is another versatile replacement that can mimic the steric and electronic properties of other heterocyclic systems. unimore.it

Atomic Replacements: The most conservative isosteric replacement is the substitution of a hydrogen atom with deuterium (B1214612) or fluorine. cambridgemedchemconsulting.com The fluorine atom already present in the core compound is a classical bioisostere of hydrogen, offering unique electronic properties and metabolic stability. nih.gov

Table 2: Potential Isosteric Replacements for the this compound Scaffold

| Original Moiety | Potential Bioisostere | Rationale for Replacement | Reference |

|---|---|---|---|

| Phenyl Ring | Pyridyl, Pyrimidyl | Introduce nitrogen to increase polarity, improve solubility, and reduce CYP metabolism. | cambridgemedchemconsulting.com |

| Phenyl Ring | Thienyl, Pyrazolyl | Alter electronics and hydrogen bonding potential while maintaining similar size. | cambridgemedchemconsulting.com |

| Phenyl Ring | Cyclohexyl | Increase saturation to probe hydrophobic interactions and remove π-stacking potential. | sci-hub.se |

| Thiazole Ring | Pyrazole | Similar size and shape; established bioisosteric relationship. | researchgate.net |

| Thiazole Ring | 1,2,4-Oxadiazole | Mimic ester functionality with improved metabolic stability. | researchgate.net |

| Thiazole Ring | 1,2,3-Triazole | Versatile replacement for various heterocycles to modulate properties. | unimore.it |

Design of Prodrugs and Targeted Delivery Systems

Many promising drug candidates face challenges related to poor physicochemical properties, such as low aqueous solubility, which can limit their formulation options and bioavailability. nih.gov The prodrug approach, where a pharmacologically active compound is temporarily modified with a promoiety to overcome these barriers, is a well-established strategy in drug development. researchgate.net The 2-amino group of this compound is an ideal chemical "handle" for the attachment of such promoieties.

A successful strategy for related aminothiazole and aminobenzothiazole compounds has been the synthesis of amino acid prodrugs. nih.gov By conjugating amino acids like alanine (B10760859) or lysine (B10760008) to the exocyclic amine via an amide bond, researchers have created water-soluble hydrochloride salts. nih.gov These prodrugs are designed to be stable chemically but are cleaved in vivo, either chemically or enzymatically, to release the active parent amine. nih.gov This approach not only solves solubility issues but can also potentially leverage amino acid transporters for targeted delivery and enhanced absorption.

For example, lysyl-amide prodrugs of 2-(4-aminophenyl)benzothiazoles were shown to rapidly and quantitatively revert to their parent amine in both sensitive and insensitive cell lines. nih.gov Similarly, a valine prodrug of another thiazole-containing compound demonstrated potent cytotoxicity, indicating the successful release of the active agent. nih.gov

Applying this concept to this compound could involve creating various amino acid or peptide conjugates at the 2-amino position. Such prodrugs would be expected to exhibit improved water solubility, making them more suitable for various delivery routes. Furthermore, this strategy opens the door to targeted delivery systems, where the choice of promoiety could direct the drug to specific tissues or cells that overexpress certain enzymes or transporters.

Computational Chemistry and Cheminformatics in Thiazole Research

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. For thiazole (B1198619) derivatives like 5-(4-Fluoro-benzyl)-thiazol-2-ylamine, MD simulations provide a dynamic view of how the ligand interacts with its biological target, such as a protein kinase or enzyme. This technique complements and validates findings from molecular docking by assessing the stability of the ligand-protein complex. nih.govnih.gov

In studies of 2-aminothiazole (B372263) derivatives as potential anticancer agents, MD simulations have been employed to understand their binding stability with targets like Aurora kinases and Hec1/Nek2. nih.govtandfonline.com The simulations, often run for durations such as 100 nanoseconds, help verify the stability of the docked pose. acs.orgacs.org Key parameters are analyzed to understand the dynamics of the interaction:

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD value over the course of the simulation suggests that the ligand remains securely bound within the protein's active site and that the complex has reached equilibrium. nih.govacs.org

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues in the protein to identify which parts of the protein are fluctuating the most or least. This helps in understanding the flexibility of the protein and how ligand binding might alter it. acs.org

Hydrogen Bond Analysis: MD simulations can track the formation and breakage of hydrogen bonds between the ligand and the protein over time, highlighting the key interactions that contribute to binding affinity and stability. acs.org

These analyses provide a detailed picture of the conformational changes and energetic landscape of the ligand-target interaction, which is crucial for the rational design of more potent and selective inhibitors. nih.govtandfonline.com

| MM/GBSA or MM/PBSA | (Molecular Mechanics/Generalized Born Surface Area or Poisson-Boltzmann Surface Area) Methods to estimate the free energy of binding. | Provides a quantitative prediction of the binding affinity between the ligand and the target protein. tandfonline.com |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a cornerstone of ligand-based drug design. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific biological target. For the 2-aminothiazole scaffold, pharmacophore models can be developed based on known active compounds to guide the search for new potential inhibitors. nih.gov

Once a pharmacophore model is established, it is used in virtual screening to rapidly search large chemical databases, such as ZINC15, for novel molecules that match the required 3D arrangement of features. nih.gov This process filters millions of compounds down to a manageable number of "hits" for further investigation. Virtual screening campaigns involving thiazole derivatives have successfully identified novel inhibitors for a range of targets. For instance, molecular docking-based virtual screening has been used to discover 5-benzylidene-2-phenylthiazolone derivatives as potent inhibitors of Protein Arginine Methyltransferase 5 (PRMT5). nih.gov Similarly, this approach has been applied to identify potential inhibitors for targets involved in cancer and infectious diseases. nih.govnih.gov

The typical workflow for a virtual screening campaign involves several steps, starting from a large compound library and progressively narrowing down the candidates. This multi-step process, often including filters like Lipinski's rule of five for drug-likeness, increases the probability of identifying genuinely active compounds. nih.gov

Table 2: Typical Workflow for Virtual Screening of Thiazole Derivatives

| Step | Description | Purpose |

|---|---|---|

| 1. Database Preparation | A large library of compounds (e.g., from the ZINC or PubChem database) is collected and prepared. | To create a diverse set of molecules to screen. nih.gov |

| 2. Ligand-Based Screening | (Optional) Compounds are filtered based on similarity to known active molecules or a pharmacophore model. | To quickly identify compounds with features known to be important for activity. |

| 3. Structure-Based Screening | The remaining compounds are docked into the 3D structure of the target protein. | To predict the binding mode and estimate the binding affinity of each compound. nih.gov |

| 4. Scoring and Ranking | Docked compounds are scored and ranked based on their predicted binding affinity and interactions with the target. | To prioritize the most promising candidates for further analysis. |

| 5. Post-Docking Analysis | Top-ranked compounds are visually inspected and may be subjected to more rigorous calculations like MD simulations. | To refine the hit list and eliminate false positives before experimental testing. nih.gov |

Quantum Chemical Calculations for Reactivity and Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules like this compound. researchgate.netnih.gov These methods provide detailed information about the distribution of electrons within the molecule, which governs its chemical properties and interactions.

Key properties calculated using DFT include:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with its biological target. researchgate.net

π-Electron Density: For aromatic systems like the thiazole ring, calculations can determine the electron density at different positions. Studies have shown that for the thiazole ring, electrophilic substitution is most likely to occur at the C-5 position, which is relevant for the synthesis and modification of derivatives. researchgate.net

These quantum chemical descriptors have been correlated with the experimental yields of synthesis reactions and the biological activities of various 2-aminothiazole derivatives. researchgate.netasianpubs.org

| Ionization Potential | The energy required to remove an electron from a neutral atom or molecule. | Quantifies the ability of the molecule to donate an electron. |

Data Mining and Analysis of Thiazole Derivatives in Databases

The 2-aminothiazole core is a well-established scaffold in medicinal chemistry, appearing in numerous clinically approved drugs and bioactive compounds. nih.gov This prevalence makes the vast amount of data stored in chemical and biological databases a rich resource for cheminformatics analysis. Databases such as PubChem, ChEMBL, and the ZINC database serve as repositories for chemical structures, properties, and associated biological activity data. nih.govnih.gov

Data mining and analysis of these databases can uncover valuable structure-activity relationships (SAR) across large sets of thiazole derivatives. By systematically analyzing thousands of related compounds, researchers can identify:

Common Biological Targets: Identifying which proteins are frequently targeted by thiazole derivatives can suggest potential applications for new compounds.

Key Structural Motifs: Analysis can reveal which substitutions on the thiazole ring are consistently associated with high potency or selectivity for a particular target. For example, SAR analyses have shown that for certain anticancer 2-aminothiazoles, the introduction of specific groups at the C4 or C5 positions can significantly impact cytotoxicity. nih.gov

"Privileged" Scaffolds: The frequent appearance of the 2-aminothiazole moiety in active compounds across different target classes confirms its status as a privileged structure, justifying its use as a starting point for new drug design projects. researchgate.net

This data-driven approach complements traditional medicinal chemistry by leveraging existing knowledge to guide the design of novel molecules like this compound with a higher probability of success.

Table 4: Major Chemical Databases for Thiazole Derivative Research

| Database | Type of Information | Application in Thiazole Research |

|---|---|---|

| PubChem | Chemical structures, properties, literature links, and bioactivity data from high-throughput screening. | Sourcing compound information, finding related structures, and accessing bioactivity data. nih.gov |

| ChEMBL | Curated database of bioactive molecules with drug-like properties, linking chemical structures to biological targets and assay results. | Performing SAR analysis, identifying targets for thiazole derivatives, and building predictive models. |

| ZINC Database | A free database of commercially available compounds for virtual screening. | Sourcing large, diverse libraries of thiazole derivatives for virtual screening campaigns. nih.gov |

| Protein Data Bank (PDB) | 3D structural data of large biological molecules, including proteins and nucleic acids, often in complex with ligands. | Obtaining target structures for molecular docking and molecular dynamics simulations. |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Abafungin |

| Cefdinir |

| Famotidine |

| Staurosporine |

| Sorafenib |

| 5-Fluorouracil |

Future Directions and Translational Research

Advanced Spectroscopic Techniques for Mechanistic Elucidation

A fundamental understanding of how 5-(4-Fluoro-benzyl)-thiazol-2-ylamine interacts with its biological targets at a molecular level is crucial for its development. Advanced spectroscopic techniques are indispensable for this purpose, providing detailed insights into its structure, binding kinetics, and conformational changes upon interaction with biomolecules. nih.gov

Key spectroscopic methods and their applications include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR (¹H, ¹³C, ¹⁹F) is essential for confirming the chemical structure and purity of the synthesized compound. nih.gov More advanced NMR techniques, such as Saturation Transfer Difference (STD-NMR) and Water-LOGSY, can identify direct binding of the compound to a target protein and map the specific protons involved in the interaction. These methods are critical for validating target engagement and understanding the binding epitope without the need for crystallization.

X-ray Crystallography: Obtaining a co-crystal structure of this compound bound to its target enzyme or receptor provides the most detailed, atomic-level view of the binding mode. researchgate.netrsc.org This information reveals key hydrogen bonds, hydrophobic interactions, and the role of the fluorine atom in modulating binding affinity, which is invaluable for guiding further structure-based drug design. researchgate.netrsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition. nih.gov Techniques like Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) can be employed to study conformational changes in a target protein upon ligand binding, offering insights into allosteric mechanisms of action.

These techniques, when used in concert, can fully elucidate the structural and dynamic basis of the compound's mechanism of action, paving the way for rational optimization.

| Technique | Application in Mechanistic Elucidation | Type of Data Generated |

| NMR Spectroscopy | Confirming structure, identifying target binding, mapping interaction sites. | Chemical shifts, coupling constants, nuclear Overhauser effects, ligand-protein binding epitopes. |

| X-ray Crystallography | Determining the precise 3D structure of the compound-target complex. | Atomic coordinates, bond lengths, bond angles, visualization of molecular interactions. |

| Mass Spectrometry | Verifying molecular formula, studying protein conformational dynamics. | Mass-to-charge ratio, protein structural dynamics and ligand accessibility. |

Development of this compound as a Lead Compound

The 2-aminothiazole (B372263) scaffold is a "privileged structure" in drug discovery, meaning it can serve as a versatile framework for developing inhibitors against various biological targets, including protein kinases, microtubules, and microbial enzymes. nih.govresearchgate.netnih.gov The development of this compound as a lead compound involves systematic structural modifications to enhance its potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) studies are central to this process. Based on general findings for 2-aminothiazole derivatives, several positions on the molecule are critical for optimization: nih.gov

The 2-amino group: This group is often essential for activity, frequently acting as a key hydrogen bond donor. Modifications, such as acylation or substitution, can modulate binding affinity and cell permeability. nih.govnih.gov

The thiazole (B1198619) ring: The core scaffold is generally considered crucial and intolerant to major changes. nih.gov

The C5-substituent (4-Fluoro-benzyl group): The nature of the substituent at this position significantly influences target specificity and potency. nih.gov The fluorobenzyl group in the title compound is particularly noteworthy; the fluorine atom can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability by blocking potential sites of oxidation. nih.gov

A systematic SAR exploration would involve synthesizing analogs with variations at these positions to build a comprehensive understanding of how structural changes impact biological activity.

| Modification Site | Potential Modification | Anticipated Outcome |

| 2-Amino Group | Acylation, Alkylation | Modulate hydrogen bonding capacity, improve membrane permeability. |

| Benzyl (B1604629) Ring (C5) | Altering fluorine position (ortho-, meta-), adding other substituents. | Fine-tune binding affinity, alter selectivity profile, improve solubility. |

| Thiazole Ring (C4) | Introduction of small alkyl groups. | Probe for additional binding pockets, modulate electronic properties. |

Potential for Combination Therapies

In complex diseases like cancer, combination therapy has become a standard of care to enhance efficacy, overcome drug resistance, and reduce toxicity. researchgate.net Thiazole derivatives have shown significant promise as anticancer agents, targeting pathways such as cell cycle progression and signal transduction. nih.govresearchgate.net

The potential for using this compound in combination therapies is substantial. For instance, if the compound is found to be a cell cycle inhibitor, it could be combined with a DNA-damaging agent. The rationale is that the thiazole derivative would arrest cancer cells in a specific phase of the cell cycle (e.g., G2/M), making them more susceptible to the cytotoxic effects of the DNA-damaging drug. researchgate.net Similarly, if it inhibits a specific kinase in a signaling pathway, it could be combined with another agent that targets a different node in the same or a parallel pathway, leading to a synergistic antitumor effect. researchgate.net

Future research should focus on high-throughput screening of this compound in combination with a panel of approved chemotherapeutic and targeted agents to identify synergistic interactions.

Challenges and Opportunities in Thiazole-Based Drug Discovery

While the thiazole scaffold offers immense opportunities, its development is not without challenges.

Opportunities:

Scaffold Versatility: The 2-aminothiazole core is a proven pharmacophore, adaptable for designing inhibitors for a wide array of biological targets, including kinases, polymerases, and receptors. nih.govbohrium.com This versatility allows for its application across multiple therapeutic areas, from oncology to infectious diseases. mdpi.combohrium.com

Synthetic Accessibility: The synthesis of 2-aminothiazole derivatives, often through the Hantzsch thiazole synthesis, is generally straightforward and amenable to the creation of large chemical libraries for screening and optimization. nih.govresearchgate.net

Established Clinical Precedent: Several FDA-approved drugs contain the thiazole moiety (e.g., Dasatinib, Meloxicam), which provides a strong validation for this scaffold in drug development and can streamline regulatory pathways. globalresearchonline.netresearchgate.net

Challenges:

Overcoming Drug Resistance: As with many targeted therapies, the emergence of resistance is a significant hurdle. bohrium.com This can occur through target mutation or the activation of bypass signaling pathways. Strategies to combat this include designing next-generation inhibitors or employing rational combination therapies.

Selectivity and Off-Target Effects: Achieving high selectivity for the intended target over closely related proteins (e.g., within the kinome) is critical to minimize toxicity. Extensive profiling against panels of related targets is necessary.

"Frequent Hitters": 2-Aminothiazoles are sometimes identified as "frequent hitters" or promiscuous inhibitors in high-throughput screening campaigns. nih.gov This necessitates careful follow-up studies to confirm a specific, on-target mechanism of action and rule out non-specific activity or assay interference. nih.gov

Pharmacokinetic Properties: While often possessing good drug-like properties, optimizing solubility, metabolic stability, and oral bioavailability remains a key challenge in the development of any small molecule, including thiazole derivatives. bohrium.com

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-(4-Fluoro-benzyl)-thiazol-2-ylamine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via condensation of 4-fluorobenzyl halides with thiazole precursors. For example, describes a similar synthesis using a benzylidene intermediate under reflux with dimethylformamide (DMF) as a solvent and triethylamine as a catalyst. Key variables include temperature control (80–100°C), solvent polarity, and stoichiometric ratios of reactants. Yields are typically improved by slow addition of nucleophiles and inert atmosphere conditions to prevent oxidation .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the fluorobenzyl and thiazole moieties. For instance, reports δ 7.32–7.45 ppm (fluorophenyl protons) and δ 8.92 ppm (thiazole CH) in ¹H NMR. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., m/z 240 [M+1] in ). FT-IR can identify amine N–H stretches (~3300 cm⁻¹) and C–F bonds (~1220 cm⁻¹) .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodological Answer : Initial screening should include:

- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria ( reports MIC values for analogous thiazoles).

- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ calculations ( highlights IC₅₀ = 10–19 µM for similar compounds).

- Cytotoxicity : Normal cell lines (e.g., HEK-293) to assess selectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological efficacy of this compound?

- Methodological Answer :

- Substituent Variation : Replace the 4-fluorobenzyl group with chloro, methyl, or methoxy analogs (see for chloro derivatives).

- Heterocycle Modification : Compare thiazole with oxazole or pyrazole cores ( shows antimicrobial activity varies with heterocycle type).

- Quantitative SAR (QSAR) : Use computational tools (e.g., CoMFA, molecular docking) to correlate electronic (logP, H-bonding) and steric parameters with activity .

Q. What mechanisms underlie the contradictory bioactivity data observed for thiazole derivatives in different studies?

- Methodological Answer : Discrepancies may arise from:

- Assay Conditions : Variations in pH, serum content, or incubation time (e.g., serum proteins may bind thiazoles, reducing bioavailability).

- Cell Line Heterogeneity : Genetic differences in cancer cell lines (e.g., p53 status) affecting drug response.

- Structural Analog Artifacts : Impurities in synthesized compounds (validate purity via HPLC; notes 97% purity thresholds). Controlled replication studies and meta-analyses are recommended .

Q. What strategies mitigate solubility challenges during in vivo testing of this compound?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance water solubility.

- Nanoformulation : Use liposomal encapsulation or polymeric nanoparticles (e.g., PLGA) to improve bioavailability.

- Co-solvent Systems : Employ DMSO-PBS mixtures (<5% DMSO) for in vivo dosing, ensuring compatibility with toxicity thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro